Trk-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trk-IN-17 is a potent inhibitor of tropomyosin receptor kinase (TRK), a member of the receptor tyrosine kinase family. TRK is activated by neurotrophic factors, which are soluble growth factors including nerve growth factor, brain-derived neurotrophic factor, neurotrophic factor-3, and neurotrophic factor-4/5. This compound has shown potential for cancer research due to its ability to inhibit TRK activity .
準備方法
The preparation of Trk-IN-17 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the synthesis of substituted [1,2,4] triazolo [4,3-a] pyrazine derivatives, which exhibit TRK kinase inhibitory activity. The preparation method includes the use of pharmaceutically acceptable salts, hydrates, solvates, and isotopic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Trk-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .
科学的研究の応用
Trk-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of TRK activity, which is implicated in various types of cancer. It is also used in the development of targeted therapies for TRK fusion-positive cancers. Additionally, this compound is employed in the study of neurotrophic signaling pathways and their role in neuronal development and survival .
作用機序
The mechanism of action of Trk-IN-17 involves the inhibition of TRK activity by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TRK receptors. This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By inhibiting these pathways, this compound suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor volume .
類似化合物との比較
Trk-IN-17 is unique among TRK inhibitors due to its specific structure and binding affinity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in cancer therapy. this compound may exhibit different pharmacokinetic properties and efficacy profiles compared to these compounds. The uniqueness of this compound lies in its potential for targeted cancer therapy and its ability to inhibit TRK activity with high specificity .
特性
分子式 |
C21H21F2N7S |
---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
N-cyano-N'-ethyl-6-[(2R,4S)-4-fluoro-2-(3-fluoro-5-methylsulfanylphenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboximidamide |
InChI |
InChI=1S/C21H21F2N7S/c1-3-25-21(27-12-24)18-10-26-19-4-5-20(28-30(18)19)29-11-15(23)9-17(29)13-6-14(22)8-16(7-13)31-2/h4-8,10,15,17H,3,9,11H2,1-2H3,(H,25,27)/t15-,17+/m0/s1 |
InChIキー |
XSAZBCHAGYBUBI-DOTOQJQBSA-N |
異性体SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3C[C@H](C[C@@H]3C4=CC(=CC(=C4)SC)F)F)NC#N |
正規SMILES |
CCN=C(C1=CN=C2N1N=C(C=C2)N3CC(CC3C4=CC(=CC(=C4)SC)F)F)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。